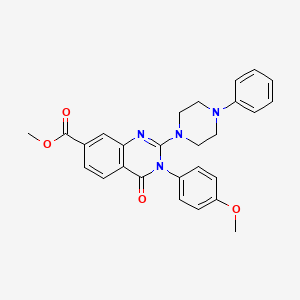
Methyl 3-(4-methoxyphenyl)-4-oxo-2-(4-phenylpiperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of quinazoline, a class of organic compounds with a wide range of biological activities. Quinazolines have been studied for their potential use in the treatment of various diseases, including cancer and neurodegenerative disorders .
Molecular Structure Analysis
The compound contains a quinazoline core, which is a bicyclic system consisting of two fused six-membered aromatic rings, one of which is a benzene ring and the other is a pyrimidine ring . It also has a piperazine ring, which is a saturated heterocyclic ring containing two nitrogen atoms .Chemical Reactions Analysis
Quinazolines can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations . The reactivity of this specific compound would depend on the positions and nature of its substituents.Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of Methyl 3-(4-methoxyphenyl)-4-oxo-2-(4-phenylpiperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate:
Anticancer Activity
This compound has shown potential as an anticancer agent. The quinazoline core is known for its anticancer properties, and the addition of the piperazine ring can enhance its efficacy. Research has indicated that such compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Antimicrobial Properties
The compound exhibits significant antimicrobial activity. The presence of the piperazine moiety is crucial as it enhances the compound’s ability to disrupt bacterial cell walls and inhibit the growth of various bacterial strains. This makes it a promising candidate for developing new antibiotics .
Antiviral Applications
Research has shown that derivatives of quinazoline with piperazine rings can act as potent antiviral agents. These compounds can inhibit viral replication by targeting viral enzymes or interfering with viral entry into host cells. This application is particularly relevant for developing treatments against viruses like HIV and influenza .
Neuroprotective Effects
The compound has potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity and providing neuroprotection .
Antidiabetic Potential
Research has indicated that compounds with similar structures can exhibit antidiabetic properties by enhancing insulin sensitivity and reducing blood glucose levels. This application is particularly relevant for developing new treatments for diabetes.
MDPI Springer Springer MDPI : Springer : Springer : MDPI : Springer
Mechanism of Action
Target of Action
The compound “Methyl 3-(4-methoxyphenyl)-4-oxo-2-(4-phenylpiperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate” contains a piperazine moiety, which is found in many biologically active compounds . Piperazine derivatives are known to interact with a variety of targets, including neurotransmitter receptors in the nervous system .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Many piperazine derivatives have been found to have diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Pharmacokinetics
The presence of the piperazine ring could influence its pharmacokinetic properties, as piperazine derivatives are known to have good bioavailability .
Result of Action
Based on the biological activities of related compounds, it could potentially have effects on cell signaling, inflammation, or cell proliferation .
properties
IUPAC Name |
methyl 3-(4-methoxyphenyl)-4-oxo-2-(4-phenylpiperazin-1-yl)quinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O4/c1-34-22-11-9-21(10-12-22)31-25(32)23-13-8-19(26(33)35-2)18-24(23)28-27(31)30-16-14-29(15-17-30)20-6-4-3-5-7-20/h3-13,18H,14-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLUGUMGFDDZPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)OC)N=C2N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-methoxyphenyl)-4-oxo-2-(4-phenylpiperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl (4S,5R)-2-[(6-chloropyridazin-3-yl)methyl]-4,5-dihydroxydiazinane-1-carboxylate](/img/structure/B2639681.png)
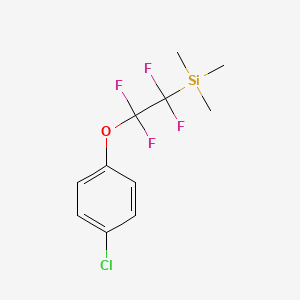
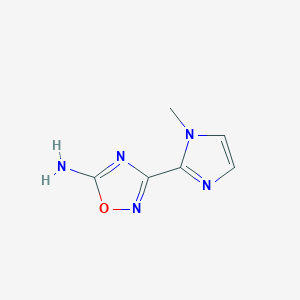


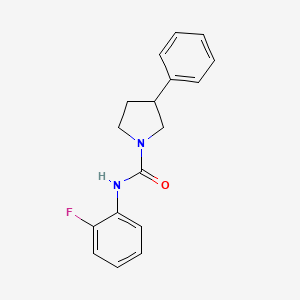

![N-benzyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2639692.png)
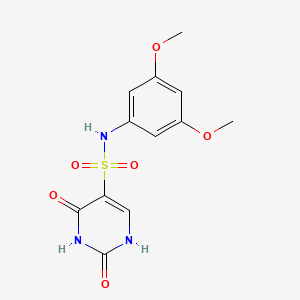
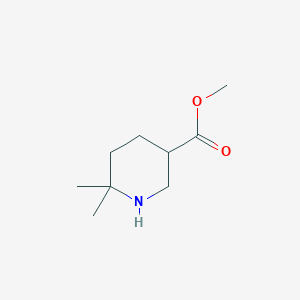
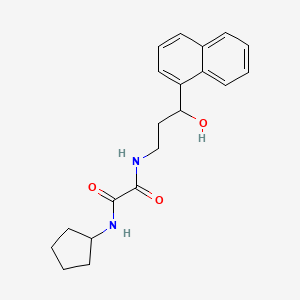
![2'-Amino-1-ethyl-6'-(hydroxymethyl)-2,8'-dioxospiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile](/img/structure/B2639699.png)

